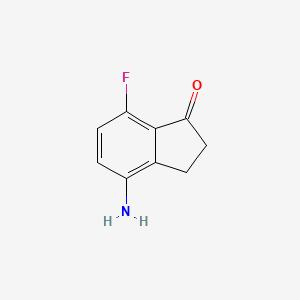

4-Amino-7-fluoro-2,3-dihydro-1H-inden-1-one

Description

4-Amino-7-fluoro-2,3-dihydro-1H-inden-1-one is a chemical compound with the molecular formula C9H8FNO It is a derivative of indanone, characterized by the presence of an amino group at the 4th position and a fluorine atom at the 7th position on the indanone ring

Properties

Molecular Formula |

C9H8FNO |

|---|---|

Molecular Weight |

165.16 g/mol |

IUPAC Name |

4-amino-7-fluoro-2,3-dihydroinden-1-one |

InChI |

InChI=1S/C9H8FNO/c10-6-2-3-7(11)5-1-4-8(12)9(5)6/h2-3H,1,4,11H2 |

InChI Key |

YNWASBOHAXYTFM-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)C2=C(C=CC(=C21)N)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-7-fluoro-2,3-dihydro-1H-inden-1-one typically involves the following steps:

Starting Material: The synthesis begins with the preparation of 7-fluoro-2,3-dihydro-1H-inden-1-one.

Amination Reaction: The 7-fluoro-2,3-dihydro-1H-inden-1-one undergoes an amination reaction to introduce the amino group at the 4th position. This can be achieved using reagents such as ammonia or amines under suitable conditions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Amino-7-fluoro-2,3-dihydro-1H-inden-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The amino and fluoro groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Halogenation and nitration reactions can be performed using reagents like halogens (Cl2, Br2) and nitric acid (HNO3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups onto the indanone ring.

Scientific Research Applications

4-Amino-7-fluoro-2,3-dihydro-1H-inden-1-one has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and receptor binding.

Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Amino-7-fluoro-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets. The amino and fluoro groups play a crucial role in binding to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

- 7-Fluoro-2,3-dihydro-1,1,3-trimethyl-1H-inden-4-amine

- 4-Fluoro-7-(methylsulfonyl)-2,3-dihydro-1H-inden-1-one

Uniqueness

4-Amino-7-fluoro-2,3-dihydro-1H-inden-1-one is unique due to the specific positioning of the amino and fluoro groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Biological Activity

4-Amino-7-fluoro-2,3-dihydro-1H-inden-1-one is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores the biological properties of this compound, including its antimicrobial and anticancer effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the class of indenones, characterized by a fused ring system comprising a benzene ring and a cyclopentene ring with a ketone group. Its molecular formula is , with a molecular weight of approximately 165.16 g/mol. The presence of an amino group at position 4 and a fluorine atom at position 7 significantly influences its chemical reactivity and biological properties.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, suggesting that it may interact with specific bacterial enzymes or receptors.

Anticancer Activity

The anticancer potential of this compound has been investigated in several studies. It has demonstrated cytotoxic effects against various cancer cell lines, including:

- MCF-7 (breast cancer)

- HCT-116 (colon cancer)

- HeLa (cervical cancer)

In vitro studies using the MTT assay revealed that this compound can induce apoptosis in these cell lines. The concentration required for 50% inhibition of cell viability (IC50) was found to be significantly lower than that of standard chemotherapeutic agents like cisplatin, indicating its potential as an effective anticancer agent .

The mechanism by which this compound exerts its biological effects involves several pathways:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.

- Cell Cycle Arrest : Studies have shown that it can induce G0/G1 and G2/M phase arrest in the cell cycle, leading to reduced cell division.

- Apoptosis Induction : Flow cytometric analysis confirmed that treatment with this compound increases the apoptotic population in cancer cells, particularly in late apoptotic stages .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-Fluoro-7-hydroxy-2,3-dihydro-1H-inden-1-one | Hydroxyl group instead of amino | Different reactivity due to hydroxyl presence |

| 4-Bromo-6-fluoro-2,3-dihydro-1H-inden-1-one | Bromo substituent instead of amino | Variations in reactivity due to bromine |

| 5-Fluoro-2,3-dihydro-1H-inden-1-one | Fluorine at position 5 | Lacks amino group, altering biological properties |

The unique substitution pattern involving both an amino group and a fluorine atom enhances its binding affinity and selectivity towards various biological targets compared to these similar compounds.

Case Studies

Several case studies have highlighted the effectiveness of this compound in preclinical settings:

Study on Anticancer Activity

A study evaluated the compound's effects on MCF-7 cells, revealing an IC50 value significantly lower than conventional treatments. The study also reported induction of apoptosis through upregulation of pro-apoptotic genes and downregulation of anti-apoptotic genes such as Bcl-2 .

Study on Antimicrobial Effects

Another study focused on its antimicrobial properties against Gram-positive and Gram-negative bacteria. The results indicated that the compound effectively inhibited bacterial growth at low concentrations, showcasing its potential as a novel antimicrobial agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.